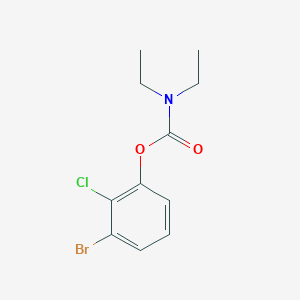

3-Bromo-2-chlorophenyl Diethylcarbamate

Description

Overview of Carbamate (B1207046) Class in Academic Research

Carbamates, esters of carbamic acid, represent a significant and versatile class of organic compounds that have garnered considerable attention in academic and industrial research. nih.gov Structurally characterized by a carbonyl group bonded to both an oxygen and a nitrogen atom, this functional group is a key structural motif in a wide array of biologically active molecules. In medicinal chemistry, carbamates are prized for their chemical and proteolytic stability, which makes them effective isosteres for the more labile peptide bonds in peptidomimetics. nih.govresearchgate.net This stability, coupled with their ability to permeate cell membranes, has led to their incorporation into numerous approved therapeutic agents for a variety of diseases, including cancer, epilepsy, and Alzheimer's disease. researchgate.netnih.gov

Beyond pharmaceuticals, carbamates are extensively utilized in agriculture as insecticides, herbicides, and fungicides. nih.gov Their mode of action in this context often involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects. nih.gov The diverse applications of carbamates underscore their importance as a foundational scaffold in the development of new chemical entities with tailored biological activities.

Importance of Halogenated Phenyl Carbamate Derivatives in Chemical Biology

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a phenyl carbamate scaffold can profoundly influence the molecule's physicochemical and biological properties. This strategic modification is a common practice in drug discovery and chemical biology to enhance the therapeutic potential of a lead compound. Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. nih.gov

Specifically, the presence of halogens on the phenyl ring of a carbamate can alter its electronic properties, which in turn can modulate its reactivity and interaction with enzymes or receptors. For instance, halogenated salicylanilides, which share structural similarities with phenyl carbamates, have been investigated as potential inhibitors of cholinesterases. nih.gov The halogenation is thought to provide the necessary lipophilicity to facilitate passage into the central nervous system. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target. The strategic placement of different halogens, such as bromine and chlorine, allows for a fine-tuning of these properties to optimize biological activity.

Rationale for Comprehensive Investigation of 3-Bromo-2-chlorophenyl Diethylcarbamate

The chemical structure of 3-Bromo-2-chlorophenyl Diethylcarbamate, featuring a di-halogenated phenyl ring attached to a diethylcarbamate moiety, presents a compelling case for detailed scientific inquiry. The compound is synthesized from 3-bromo-2-chlorophenol (B1276391) and diethylcarbamoyl chloride. This specific substitution pattern, with a bromine atom at the 3-position and a chlorine atom at the 2-position of the phenyl ring, is of particular interest for structure-activity relationship (SAR) studies.

The investigation of this compound is primarily driven by its potential as a bioactive agent, likely as an inhibitor of enzymes such as acetylcholinesterase, a common target for carbamate insecticides. nih.gov The presence of both bromine and chlorine atoms is expected to enhance its lipophilicity and influence its binding affinity and selectivity for its target. A comprehensive study of its properties would contribute to a deeper understanding of how different halogen substitutions on a phenyl carbamate core can modulate biological activity. This knowledge is valuable for the rational design of new, more effective, and selective therapeutic agents or agrochemicals.

Research Scope and Objectives for 3-Bromo-2-chlorophenyl Diethylcarbamate

The primary research scope for 3-Bromo-2-chlorophenyl Diethylcarbamate encompasses its synthesis, physicochemical characterization, and biological evaluation. The main objectives of such an investigation would be to:

Synthesize and purify 3-Bromo-2-chlorophenyl Diethylcarbamate to obtain a well-characterized sample for further studies.

Determine its key physicochemical properties , including but not limited to melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). This data is crucial for confirming the structure and purity of the compound and for predicting its behavior in biological systems.

Evaluate its biological activity , with a particular focus on its potential as an acetylcholinesterase inhibitor. This would involve in vitro enzyme inhibition assays to determine its potency (e.g., IC50 value).

Explore its potential as a lead compound for the development of new insecticides or other bioactive molecules.

While detailed research findings on 3-Bromo-2-chlorophenyl Diethylcarbamate are not extensively available in publicly accessible scientific literature, its structural features strongly suggest its utility as a tool compound in the exploration of halogenated carbamates.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCYZQICMLGPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461400 | |

| Record name | 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-81-9 | |

| Record name | 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Chlorophenyl Diethylcarbamate

Established Synthetic Pathways for Aryl N,N-Diethylcarbamates

The formation of aryl N,N-diethylcarbamates is a well-documented transformation in organic synthesis. These methods generally involve the reaction of a phenolic compound with a source of the diethylcarbamoyl group.

Reaction of Substituted Phenols with Diethylcarbamoyl Halides

A primary and widely utilized method for the synthesis of aryl N,N-diethylcarbamates is the reaction of a substituted phenol (B47542) with a diethylcarbamoyl halide, most commonly diethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the diethylcarbamoyl chloride, displacing the chloride and forming the carbamate (B1207046) ester.

Common bases employed for this transformation include inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as organic bases like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) being frequently used. These solvents are effective at solvating the reacting species without participating in the reaction. The reaction temperature can be varied, from room temperature to elevated temperatures, to optimize the reaction rate and yield.

Alternative Carbamate Formation Reactions

Beyond the direct reaction with diethylcarbamoyl halides, several alternative strategies for the formation of aryl carbamates have been developed. These methods often aim to avoid the use of potentially sensitive or hazardous reagents like carbamoyl (B1232498) halides.

One-pot procedures have been reported where N-substituted carbamoyl chlorides are generated in situ from amines and a phosgene (B1210022) equivalent, and then immediately reacted with a phenol to yield the desired O-aryl carbamate. nih.gov This approach enhances safety by avoiding the isolation of the carbamoyl chloride intermediate.

Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-N bond formation in carbamate synthesis. orgsyn.org Palladium- and copper-based catalytic systems have been successfully employed to couple aryl halides or triflates with a source of the carbamate group, such as sodium cyanate (B1221674) in the presence of an alcohol. orgsyn.org These methods offer broad substrate scope and can be advantageous for the synthesis of complex carbamates.

Synthesis of 3-Bromo-2-chlorophenyl Diethylcarbamate

The synthesis of 3-Bromo-2-chlorophenyl Diethylcarbamate is strategically divided into the preparation of the key precursor, 3-bromo-2-chlorophenol (B1276391), followed by the carbamate formation step.

Precursor Synthesis: 3-Bromo-2-chlorophenol Synthesis

The direct and regioselective synthesis of 3-bromo-2-chlorophenol is a critical first step. A common and effective method involves the electrophilic bromination of 2-chlorophenol (B165306). The directing effects of the hydroxyl and chloro substituents on the aromatic ring guide the incoming bromine atom primarily to the position meta to the chlorine and ortho/para to the hydroxyl group.

A representative procedure for the synthesis of 3-bromo-2-chlorophenol involves the direct bromination of 2-chlorophenol. While various brominating agents can be used, elemental bromine is a common choice. The reaction of 2-chlorophenol with bromine can be performed to achieve the desired substitution pattern.

Optimization of Reaction Conditions for Carbamate Formation

The conversion of 3-bromo-2-chlorophenol to 3-Bromo-2-chlorophenyl Diethylcarbamate requires careful optimization of reaction conditions to maximize yield and purity. The reaction involves the treatment of 3-bromo-2-chlorophenol with diethylcarbamoyl chloride in the presence of a base.

Several parameters can be adjusted to optimize this transformation, including the choice of base, solvent, and reaction temperature. A comparative analysis of these conditions is crucial for developing an efficient synthetic protocol. For instance, a continuous flow synthesis method has been described where a premixed solution of 3-bromo-2-chlorophenol, diethylcarbamoyl chloride, and sodium carbonate in DMF is passed through a heated reactor.

Below is a table summarizing various reaction conditions for the synthesis of 3-Bromo-2-chlorophenyl Diethylcarbamate:

| Solvent | Base | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Sodium Carbonate (Na₂CO₃) | 50-60°C | 4-6 hours | >85% |

| Dichloromethane | Triethylamine | Room Temperature | Not Specified | Not Specified |

| Dimethylformamide (DMF) | Potassium Carbonate (K₂CO₃) | 50-60°C | Not Specified | Not Specified |

Considerations for Reaction Yield and Purity

Purification of the crude product is typically necessary to remove any unreacted starting materials, byproducts, or residual solvent. Standard purification techniques such as recrystallization or column chromatography are employed to obtain the final compound with high purity. For instance, recrystallization from an ethanol/water mixture has been shown to yield the product with a purity of ≥95% as confirmed by ¹H NMR spectroscopy.

Advanced Synthetic Approaches and Derivatization

The generation of novel analogues and derivatives of 3-bromo-2-chlorophenyl diethylcarbamate is essential for exploring structure-activity relationships and developing compounds with tailored properties. Advanced synthetic strategies move beyond the primary synthesis of the parent compound to focus on selective functionalization of the aromatic ring and modification of the carbamate moiety.

Strategies for Analogue and Derivative Synthesis

The synthesis of analogues can be broadly categorized into two main approaches: modification of the aryl scaffold and alteration of the carbamate group. The presence of two distinct halogen atoms (bromine and chlorine) and the carbamate directing group on the phenyl ring offers a rich platform for selective chemical transformations.

Aromatic Ring Functionalization

The bromine atom at the C3 position is a versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. These methods are foundational for creating diverse libraries of analogues.

Suzuki-Miyaura Coupling: This reaction is highly effective for forming new carbon-carbon bonds. By reacting 3-bromo-2-chlorophenyl diethylcarbamate with various aryl or alkyl boronic acids (or their esters) in the presence of a palladium catalyst, a wide range of biaryl or alkyl-aryl derivatives can be synthesized. This allows for systematic exploration of the steric and electronic effects of the substituent at the C3 position.

Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples the C3-bromo position with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles, yielding 3-amino-substituted analogues. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces a linear, rigid alkynyl group at the C3 position, significantly altering the molecule's geometry.

Another powerful strategy for functionalization is Directed ortho-Metalation (DoM) . The diethylcarbamate group is a potent directed metalation group (DMG). nih.gov Treatment with a strong organolithium base (e.g., sec-butyllithium) at low temperatures can selectively deprotonate the C6 position, which is ortho to the carbamate group. The resulting aryllithium intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new substituent specifically at the C6 position. nih.gov This approach complements cross-coupling reactions by enabling functionalization at a different site on the aromatic ring.

Modification of the Carbamate Moiety

Analogues can also be generated by altering the N,N-diethylcarbamate group itself.

Carbamate Exchange: The most direct method is to begin with the precursor, 3-bromo-2-chlorophenol, and react it with different N,N-dialkylcarbamoyl chlorides (e.g., dimethylcarbamoyl chloride, diisopropylcarbamoyl chloride) to produce analogues with varying steric bulk at the nitrogen atom.

Catalytic C-O Bond Cleavage/Functionalization: More advanced methods can transform the carbamate group. For instance, nickel-catalyzed amination reactions have been reported for aryl carbamates, which would replace the entire -O-C(=O)NEt₂ group with an amine. nih.gov While this fundamentally changes the core structure, it represents a valid pathway for derivatization starting from the parent compound.

The following table summarizes key strategies for the synthesis of analogues and derivatives.

| Synthetic Strategy | Target Position | Typical Reagents & Conditions | Type of Derivative Formed |

| Suzuki-Miyaura Coupling | C3 | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl or 3-Alkyl substituted analogues |

| Buchwald-Hartwig Amination | C3 | R₂NH, Pd catalyst, phosphine (B1218219) ligand, base | 3-Amino or 3-Amido substituted analogues |

| Sonogashira Coupling | C3 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl substituted analogues |

| Directed ortho-Metalation (DoM) | C6 | 1. sec-BuLi, THF, -78 °C2. Electrophile (E⁺) | 6-Substituted analogues (e.g., 6-formyl, 6-alkyl) |

| Carbamoylation Variation | Carbamate Moiety | 3-Bromo-2-chlorophenol + R₂NCOCl, base | Analogues with different N-alkyl groups |

Analytical Characterization and Advanced Identification Techniques for 3 Bromo 2 Chlorophenyl Diethylcarbamate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-Bromo-2-chlorophenyl Diethylcarbamate by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Bromo-2-chlorophenyl Diethylcarbamate is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the substituted aromatic ring and the diethylcarbamate group.

Key expected IR absorption bands include:

Aromatic C-H Stretching: Weak to medium bands are anticipated in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the benzene (B151609) ring. udel.eduvscht.czlibretexts.org

Aliphatic C-H Stretching: Stronger absorptions are expected between 2980 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups of the diethylcarbamate moiety. udel.eduvscht.cz

Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the carbamate (B1207046) carbonyl group, is predicted to appear in the range of 1730-1700 cm⁻¹. udel.eduucla.edu This is one of the most prominent peaks in the spectrum.

Aromatic C=C Stretching: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic ring. udel.eduvscht.czlibretexts.org

C-N Stretching: A medium intensity band for the C-N stretch of the carbamate is anticipated in the 1380-1250 cm⁻¹ region.

C-O Stretching: The spectrum will likely show strong C-O stretching bands from the ester linkage of the carbamate in the 1250-1050 cm⁻¹ range. udel.edu

C-Cl and C-Br Stretching: Absorptions corresponding to the C-Cl and C-Br bonds are expected in the fingerprint region, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively. wpmucdn.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for 3-Bromo-2-chlorophenyl Diethylcarbamate

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium to Strong |

| Carbonyl (C=O) | Stretching | 1730 - 1700 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Carbamate C-N | Stretching | 1380 - 1250 | Medium |

| Carbamate C-O | Stretching | 1250 - 1050 | Strong |

| C-Cl | Stretching | < 800 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Bromo-2-chlorophenyl Diethylcarbamate, the following proton signals are expected:

Aromatic Protons: The three protons on the substituted phenyl ring will appear as multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and coupling patterns will depend on the relative positions of the bromine and chlorine substituents.

Diethylamino Protons: The diethylamino group will exhibit a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons, being closer to the electron-withdrawing nitrogen and oxygen atoms, will be deshielded and are expected to resonate at approximately δ 3.4-3.6 ppm. The methyl protons will appear more upfield, around δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 3-Bromo-2-chlorophenyl Diethylcarbamate, eleven distinct signals are anticipated.

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen of the carbamate group (C-O) will be the most deshielded. The carbons bonded to the bromine and chlorine atoms will also have their chemical shifts influenced by the heavy atom effect and electronegativity. rsc.orgstackexchange.com

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-155 ppm.

Diethylamino Carbons: The two methylene carbons (-CH₂-) of the ethyl groups will be equivalent and are predicted to resonate around δ 42-45 ppm. The four methyl carbons (-CH₃-) will also be equivalent and will appear further upfield, around δ 13-15 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for 3-Bromo-2-chlorophenyl Diethylcarbamate

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| Aromatic | CH | 7.0 - 7.5 | 120 - 135 | Multiplets |

| Aromatic | C-O | - | ~150 | Singlet |

| Aromatic | C-Cl | - | ~130 | Singlet |

| Aromatic | C-Br | - | ~118 | Singlet |

| Carbamate | C=O | - | 150 - 155 | Singlet |

| Diethylamino | -CH₂- | 3.4 - 3.6 | 42 - 45 | Quartet |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 3-Bromo-2-chlorophenyl Diethylcarbamate (C₁₁H₁₃BrClNO₂), the molecular weight is 306.58 g/mol .

The mass spectrum is expected to show a characteristic molecular ion cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). scribd.comchemguide.co.uk This would result in peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.

Key fragmentation pathways are likely to involve:

Loss of Halogens: Cleavage of the C-Br and C-Cl bonds is a common fragmentation pathway for halogenated aromatic compounds. whitman.edulibretexts.org

Fragmentation of the Carbamate Group: The diethylcarbamate side chain can fragment in several ways, including the loss of the diethylamino group or cleavage of the ester bond. A characteristic fragment ion from the neutral loss of CH₃NCO (−57 Da) has been observed in the fragmentation of some carbamates. nih.gov

Table 3: Predicted Mass Spectrometry Data for 3-Bromo-2-chlorophenyl Diethylcarbamate

| Ion | m/z (relative to most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [C₁₁H₁₃⁷⁹Br³⁵ClNO₂]⁺ | 306 | Molecular Ion (M) |

| [C₁₁H₁₃⁸¹Br³⁵ClNO₂]⁺ / [C₁₁H₁₃⁷⁹Br³⁷ClNO₂]⁺ | 308 | Isotopic Peak (M+2) |

| [C₁₁H₁₃⁸¹Br³⁷ClNO₂]⁺ | 310 | Isotopic Peak (M+4) |

| [C₁₁H₁₃ClNO₂]⁺ | 227 | Loss of Br |

| [C₁₁H₁₃BrO₂N]⁺ | 271 | Loss of Cl |

| [C₇H₄BrClO]⁺ | 221 | Fragment from cleavage of the carbamate ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 3-Bromo-2-chlorophenyl Diethylcarbamate, the absorption in the UV region is primarily due to the π → π* transitions of the electrons in the aromatic ring. nist.govstackexchange.com The presence of the halogen and carbamate substituents will influence the position and intensity of the absorption bands. It is expected to exhibit absorption maxima in the range of 250-280 nm.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying 3-Bromo-2-chlorophenyl Diethylcarbamate. A reversed-phase HPLC method is typically employed for the analysis of carbamate compounds. nih.govs4science.atthermofisher.com

A suitable HPLC method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. s4science.atthermofisher.com The gradient elution allows for the effective separation of the target compound from any starting materials, by-products, or degradation products. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely around 254 nm or another wavelength determined from the UV-Vis spectrum.

Table 4: Proposed High-Performance Liquid Chromatography (HPLC) Method for 3-Bromo-2-chlorophenyl Diethylcarbamate

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher proportion of water to a higher proportion of acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10-20 µL |

This method would allow for the determination of the purity of 3-Bromo-2-chlorophenyl Diethylcarbamate by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for the analysis of volatile and semi-volatile organic compounds like 3-Bromo-2-chlorophenyl Diethylcarbamate. The GC component separates the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for structural elucidation and confirmation.

Expected Fragmentation Pattern:

Key fragmentation pathways for carbamates often involve the cleavage of the carbamate group itself. For 3-Bromo-2-chlorophenyl Diethylcarbamate, the following fragmentation patterns would be anticipated:

Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, this peak would be accompanied by M+2 and M+4 peaks, with relative intensities determined by the isotopic abundances of the halogens. youtube.com

Loss of the Diethylcarbamoyl Group: A common fragmentation pathway would be the cleavage of the O-C(O)N(C₂H₅)₂ bond, leading to the formation of a 3-bromo-2-chlorophenoxy radical and a diethylcarbamoyl cation, or vice versa.

Formation of Diethylamine (B46881) Radical Cation: Cleavage can also lead to the formation of a diethylamine radical cation.

Loss of Halogens: The loss of bromine and/or chlorine radicals from the aromatic ring is another expected fragmentation pathway. miamioh.edu

Interactive Data Table: Predicted GC-MS Fragmentation Data for 3-Bromo-2-chlorophenyl Diethylcarbamate

| Fragment Ion | Predicted m/z | Interpretation |

| [C₁₁H₁₃BrClNO₂]⁺ | 305/307/309 | Molecular Ion (M⁺) with isotopic pattern |

| [C₉H₁₀NO]⁺ | 100 | Diethylcarbamoyl cation |

| [C₆H₃BrClO]⁺ | 205/207/209 | 3-Bromo-2-chlorophenoxy cation |

| [C₄H₁₁N]⁺ | 73 | Diethylamine cation |

Note: The m/z values are nominal and the isotopic distribution will result in multiple peaks for fragments containing Br and Cl.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and inexpensive technique used to separate components of a mixture. interchim.com It is widely employed for determining the purity of a compound and for monitoring the progress of chemical reactions. For 3-Bromo-2-chlorophenyl Diethylcarbamate, TLC can be used as a quick qualitative check of its presence and purity.

The separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina) and a liquid mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the compound being analyzed. interchim.com Carbamates, in general, are compounds of intermediate polarity.

Suggested TLC System:

While specific Rf values for 3-Bromo-2-chlorophenyl Diethylcarbamate are not documented in scientific literature, a typical TLC system for a compound of its nature would involve a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be adjusted to achieve an optimal Rf value, ideally between 0.3 and 0.7 for good separation. Visualization of the spot on the TLC plate would likely require a UV lamp, as the aromatic ring is expected to be UV active.

Interactive Data Table: Suggested TLC Conditions for 3-Bromo-2-chlorophenyl Diethylcarbamate

| Parameter | Suggested Condition | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ | A standard stationary phase for compounds of moderate polarity. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system for separating moderately polar organic compounds. The ratio can be adjusted to optimize the Rf value. |

| Visualization | UV light (254 nm) | The aromatic ring in the molecule is expected to absorb UV light, allowing for visualization of the spot. |

| Expected Rf | ~0.4 - 0.6 | This is a predictive range for good separation and resolution. |

Note: These conditions are predictive and would require experimental optimization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method can provide unambiguous information about the molecular structure, bond lengths, bond angles, and intermolecular interactions of 3-Bromo-2-chlorophenyl Diethylcarbamate in its solid state.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. nih.gov This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Potential Research Findings from X-ray Crystallography:

Although no crystal structure for 3-Bromo-2-chlorophenyl Diethylcarbamate has been deposited in the Cambridge Structural Database (CSD) or reported in the literature, an X-ray crystallographic study would be expected to reveal:

Molecular Conformation: The precise spatial arrangement of the 3-bromo-2-chlorophenyl group relative to the diethylcarbamate moiety, including the torsion angles around the O-C and C-N bonds.

Bond Parameters: Accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The nature and geometry of any intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that dictate the packing of the molecules in the crystal lattice. The presence of the bromine and chlorine atoms may lead to specific halogen-halogen or halogen-oxygen interactions. researchgate.net

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data for 3-Bromo-2-chlorophenyl Diethylcarbamate

| Crystallographic Parameter | Information to be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C-Br, C-Cl, C-O, C=O, C-N |

| **Key Bond Angles (°) ** | Angles defining the geometry around the aromatic ring and carbamate group |

| Key Torsion Angles (°) | Describing the orientation of the substituent groups |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis, should a suitable crystal be successfully analyzed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring of carbamate (B1207046) compounds are critical determinants of their biological activity. In 3-Bromo-2-chlorophenyl diethylcarbamate, the bromine and chlorine atoms significantly modulate the molecule's steric and electronic properties, which in turn affects its interaction with biological targets.

The ortho-chloro and meta-bromo substitution pattern on the phenyl ring introduces specific steric constraints that can influence the molecule's conformation and its ability to bind to a target protein's active site. The chlorine atom at the ortho-position can create steric hindrance, which may either enhance or reduce biological activity depending on the topology of the binding site. For instance, in some enzymes, an ortho-substituent can force the molecule into a conformation that is more complementary to the active site, thereby increasing efficacy. Conversely, it could clash with amino acid residues, preventing optimal binding.

| Substituent | Position | Van der Waals Radius (Å) | Potential Steric Impact |

|---|---|---|---|

| Chlorine | ortho (2) | 1.75 | High potential for steric hindrance, influencing torsional angles and receptor fit. |

| Bromine | meta (3) | 1.85 | Contributes to overall molecular volume and can interact with hydrophobic regions of a binding site. |

Both bromine and chlorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect reduces the electron density of the aromatic system and can influence the reactivity of the carbamate moiety. The electron-withdrawing nature of the halogens can increase the electrophilicity of the carbamoyl (B1232498) carbon, making it more susceptible to nucleophilic attack by a serine residue in the active site of enzymes like acetylcholinesterase, a common target for carbamates.

| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|---|

| Chlorine | ortho | +0.47 | -0.24 | Strongly electron-withdrawing |

| Bromine | meta | +0.45 | -0.22 | Strongly electron-withdrawing |

Role of the Diethylcarbamate Moiety in Ligand-Target Interactions

The diethylcarbamate moiety is a key functional group responsible for the biological activity of many carbamate compounds. It is directly involved in the inhibition of target enzymes, often through a mechanism of carbamoylation. In the case of acetylcholinesterase, the carbamate acts as a "slow substrate." The enzyme's active site serine hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a transient carbamoylated enzyme intermediate. This intermediate is much more stable and hydrolyzes significantly slower than the acetylated intermediate formed with the natural substrate, acetylcholine. This results in a prolonged inactivation of the enzyme and an accumulation of acetylcholine in the synapse, leading to the observed physiological effects.

Correlation of Molecular Structure with Efficacy and Selectivity

For instance, selectivity for a particular enzyme isoform or receptor subtype can be achieved if the binding pocket has a unique shape and electronic environment that is complementary to the 2-chloro, 3-bromo substitution pattern. Compounds with different halogen substitutions (e.g., 4-chloro or 3,4-dichloro) would present a different surface to the target protein, leading to variations in binding affinity and, consequently, efficacy and selectivity. The combination of a moderately bulky ortho-substituent and a meta-substituent can be a strategy to achieve selectivity for certain cholinesterase enzymes over others.

Development of Pharmacophore Models

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a class of compounds like phenylcarbamate inhibitors, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor: The carbonyl oxygen of the carbamate group.

A hydrophobic/aromatic feature: The substituted phenyl ring.

Additional hydrophobic features: The N-diethyl groups.

Halogen bond donors: The bromine and chlorine atoms, which can interact with electron-rich areas of the protein.

By analyzing a series of active and inactive molecules, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors with diverse chemical scaffolds but the same essential pharmacophoric features. For 3-Bromo-2-chlorophenyl diethylcarbamate, a pharmacophore model would help to rationalize the importance of the specific positioning of the halogens and the diethyl groups for its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of substituted phenyl diethylcarbamates, a QSAR study would involve calculating a variety of molecular descriptors for each compound, such as:

Electronic descriptors: Hammett constants, dipole moment, partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, specific substituent steric parameters (e.g., Taft's Es).

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Molecular connectivity indices.

These descriptors are then used as independent variables in a regression analysis, with the biological activity (e.g., IC50) as the dependent variable. A statistically significant QSAR equation can provide insights into the factors that are most important for activity. For example, a positive coefficient for LogP would indicate that increased lipophilicity enhances activity, while a negative coefficient for a steric parameter for an ortho-substituent might suggest that bulkiness at this position is detrimental.

A hypothetical QSAR equation for a series of phenylcarbamates might look like:

log(1/IC50) = aLogP - b(Es_ortho)^2 + c*σ_meta + d

Mechanistic Studies of Biological Action for 3 Bromo 2 Chlorophenyl Diethylcarbamate

Identification of Molecular Targets and Binding Modes

The biological effects of 3-Bromo-2-chlorophenyl Diethylcarbamate are initiated by its binding to specific molecular targets within a biological system. The primary focus of research for carbamates has been on their interaction with receptors and enzymes.

Receptor Binding Studies

While specific receptor binding studies for 3-Bromo-2-chlorophenyl Diethylcarbamate are not extensively documented, research on the broader class of carbamate (B1207046) insecticides has revealed interactions with various receptors. Carbamates have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. wikipedia.org The accumulation of acetylcholine due to acetylcholinesterase inhibition by carbamates leads to the hyperstimulation of these receptors. nih.govnih.gov

Furthermore, studies have indicated that certain carbamate insecticides can bind to mammalian melatonin receptors, suggesting potential off-target effects that are not directly related to their primary insecticidal activity. The toxicological profile of carbamates is largely attributed to their impact on the nervous system through these receptor interactions. nih.govdelaware.gov

Enzyme Active Site Interactions

The most well-characterized molecular target for carbamates, including presumably 3-Bromo-2-chlorophenyl Diethylcarbamate, is the enzyme acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.

The mechanism of AChE inhibition by carbamates is a well-established process involving the carbamylation of a serine residue within the enzyme's active site. researchgate.net This process occurs in two steps:

Formation of a Reversible Michaelis-Menten Complex: The carbamate inhibitor first binds non-covalently to the active site of AChE.

Covalent Carbamylation: The carbamate group is then transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme that is temporarily inactive.

This covalent modification is considered pseudo-irreversible because the carbamylated enzyme is much more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis. The rate of decarbamylation (hydrolysis of the carbamate group to regenerate the active enzyme) is significantly slower, leading to a prolonged inhibition of AChE activity. researchgate.net

Molecular docking studies on various carbamates have provided insights into the specific amino acid residues within the AChE active site that are crucial for binding and inhibition. nih.govnih.govmdpi.comresearchgate.netresearchgate.net These studies help in understanding the structure-activity relationships and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory potency of different carbamates.

| Enzyme | Mechanism of Inhibition | Key Active Site Residue | Effect |

| Acetylcholinesterase (AChE) | Carbamylation | Serine | Temporary inactivation of the enzyme |

Cellular Pathway Modulation

The interaction of 3-Bromo-2-chlorophenyl Diethylcarbamate with its molecular targets can lead to the modulation of various cellular pathways. The inhibition of acetylcholinesterase, for instance, has profound effects on cholinergic signaling pathways, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of acetylcholine receptors. nih.gov

Beyond the immediate effects on neurotransmission, the toxic effects of carbamates have been linked to the induction of oxidative stress. researchgate.net This can, in turn, affect cellular signaling pathways that respond to oxidative damage. One such pathway is the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. nih.gov Studies have shown that carbamate compounds can modulate the Nrf2 pathway, although the exact nature of this modulation can be complex and dependent on the specific compound and exposure conditions. nih.gov

Furthermore, as acetylcholinesterase inhibitors have been investigated for their neuroprotective effects, their ability to modulate pathways like the PI3K/AKT signaling cascade has been explored. researchgate.net This pathway is crucial for cell survival and proliferation, and its modulation by cholinesterase inhibitors may contribute to their broader biological effects. researchgate.net

Advanced Techniques for Target Engagement Confirmation

Confirming that a compound binds to its intended target within a complex biological system is a critical step in mechanistic studies. Several advanced techniques can be employed to confirm the target engagement of compounds like 3-Bromo-2-chlorophenyl Diethylcarbamate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used for the detection and quantification of carbamate pesticides and their metabolites in various biological and environmental samples. nih.govresearchgate.netscispec.co.thnih.govhpst.cz By monitoring the specific mass-to-charge ratios of the parent compound and its fragments, LC-MS/MS can provide definitive evidence of the presence of the compound in a sample, which can be correlated with biological effects to infer target engagement. nih.govresearchgate.net

Fluorescent Probes: The development of fluorescent probes that are sensitive to acetylcholinesterase activity provides a powerful tool for studying enzyme inhibition in real-time. arabjchem.orgrsc.orgnih.govrsc.orgacs.org These probes can be designed to produce a fluorescent signal upon enzymatic cleavage. In the presence of an inhibitor like a carbamate, the change in fluorescence can be used to quantify the degree of enzyme inhibition and thus confirm target engagement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable technique for studying the interactions between small molecules and proteins. elsevierpure.comnih.govresearchgate.netuni-muenchen.dersc.org It can provide detailed information about the binding site and the conformational changes that occur upon ligand binding. For carbamates, NMR could be used to study the formation of the covalent adduct with the active site serine of acetylcholinesterase. elsevierpure.comresearchgate.net

Chemoproteomic Profiling: This approach uses chemical probes to identify the protein targets of a small molecule on a proteome-wide scale. acs.org For covalent inhibitors like carbamates, this technique can be particularly powerful in identifying both on-target and off-target interactions, providing a comprehensive view of the compound's selectivity and mechanism of action. nih.govnih.govnomuraresearchgroup.comscientist.com

| Technique | Principle | Application for 3-Bromo-2-chlorophenyl Diethylcarbamate |

| LC-MS/MS | Separation and mass-based detection of molecules | Quantification in biological samples to correlate exposure with effect |

| Fluorescent Probes | Enzyme activity-dependent fluorescence | Real-time monitoring of acetylcholinesterase inhibition |

| NMR Spectroscopy | Study of molecular structure and dynamics | Characterization of the covalent bond with the target enzyme |

| Chemoproteomic Profiling | Identification of protein-small molecule interactions | Proteome-wide target identification and selectivity profiling |

Metabolism and Pharmacokinetics of 3 Bromo 2 Chlorophenyl Diethylcarbamate

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. springernature.com These assays measure the rate at which a compound is metabolized by enzymes in controlled laboratory settings, typically using liver microsomes or plasma. researchgate.net

Hepatic Microsomal and Plasma Stability

The stability of 3-Bromo-2-chlorophenyl Diethylcarbamate would first be assessed in hepatic (liver) microsomes and plasma from various species, including humans, to understand its susceptibility to enzymatic degradation.

Hepatic Microsomal Stability: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. springernature.comresearchgate.net The assay involves incubating the compound with liver microsomes and a necessary cofactor, NADPH, to initiate the metabolic reactions. nih.gov Samples are taken at various time points to measure the disappearance of the parent compound. springernature.com The rate of disappearance allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint). researchgate.net

Plasma Stability: The stability in plasma is also crucial, as esterase enzymes present in the blood can hydrolyze certain chemical structures, such as the carbamate (B1207046) group. researchgate.net This assay involves incubating the compound with plasma and monitoring its degradation over time. Carbamates can be susceptible to hydrolysis by plasma esterases, and the rate can be influenced by steric hindrance and electronic effects of nearby functional groups. researchgate.netnih.gov The presence of electron-withdrawing groups, like the bromine and chlorine atoms on the phenyl ring, may influence the rate of hydrolysis. researchgate.net

The following interactive table presents hypothetical data from a typical in vitro stability assessment for a compound like 3-Bromo-2-chlorophenyl Diethylcarbamate.

| Species | Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 28 | 24.8 |

| Mouse | Liver Microsomes | 18 | 38.5 |

| Human | Plasma | >120 | Not applicable |

| Rat | Plasma | 95 | Not applicable |

Note: The data in this table is illustrative and not based on experimental results for 3-Bromo-2-chlorophenyl Diethylcarbamate.

Identification and Characterization of Metabolites

Following stability assessment, the next step is to identify the structures of the metabolites formed. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). frontiersin.org Based on the structure of 3-Bromo-2-chlorophenyl Diethylcarbamate, several metabolic pathways are predictable:

Hydrolysis of the Carbamate Ester: This is a common metabolic pathway for carbamates, catalyzed by esterases in the liver and plasma. nih.govresearchgate.net This reaction would cleave the carbamate bond to yield 3-bromo-2-chlorophenol (B1276391) and diethylamine (B46881).

Oxidative Metabolism (Phase I): Mediated primarily by CYP enzymes, oxidative reactions can occur at several positions:

N-Dealkylation: The sequential removal of the ethyl groups from the diethylamino moiety to form N-desethyl and N,N-didesethyl metabolites.

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the bromochlorophenyl ring. The position of hydroxylation is influenced by the existing bromine and chlorine substituents.

Oxidation of the Ethyl Groups: Hydroxylation of the carbon atoms on the ethyl side chains.

The table below lists the potential metabolites of 3-Bromo-2-chlorophenyl Diethylcarbamate.

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | 3-Bromo-2-chlorophenol | Carbamate Hydrolysis |

| M2 | N-Desethyl-3-bromo-2-chlorophenyl diethylcarbamate | N-Dealkylation |

| M3 | 3-Bromo-2-chlorophenyl (N-ethyl)carbamate | N-Dealkylation |

| M4 | Hydroxy-3-bromo-2-chlorophenyl diethylcarbamate | Aromatic Hydroxylation |

Note: This table contains predicted metabolites based on chemical structure and general metabolic pathways.

Determination of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

To identify the specific enzymes responsible for the metabolism of 3-Bromo-2-chlorophenyl Diethylcarbamate, reaction phenotyping studies are conducted. These studies typically involve:

Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to see which enzymes are capable of metabolizing it. nih.gov The metabolism of profenofos, a compound which is metabolized to 4-bromo-2-chlorophenol, was found to be primarily mediated by CYP2C19 and CYP2B6. nih.gov

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. nih.gov

The biotransformation of halogenated aromatic compounds is a well-studied area, and CYP enzymes are known to play a major role. nih.gov The specific isoforms involved would depend on the compound's ability to bind to the active site of the enzymes.

In Vivo Pharmacokinetic Profiling (Absorption, Distribution, Excretion)

In vivo studies in animal models (e.g., rats, mice) are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.

Absorption: After oral administration, the compound's concentration in the bloodstream is measured over time to determine its rate and extent of absorption. Carbamate insecticides are generally expected to be absorbed following oral exposure. nih.gov

Distribution: The compound's distribution into various tissues and organs is assessed to understand where it accumulates in the body. The lipophilicity imparted by the halogenated phenyl ring and the diethylcarbamate group would influence its distribution into tissues.

Excretion: The primary routes of elimination from the body, typically via urine and feces, are determined by analyzing the excretion of the parent compound and its metabolites. Carbamates are often rapidly metabolized to more water-soluble products and excreted, predominantly in the urine, with no significant bioaccumulation. nih.gov

A hypothetical pharmacokinetic profile in rats is presented in the table below.

| Parameter | Value | Unit |

| Bioavailability (F%) | 65 | % |

| Time to Maximum Concentration (Tmax) | 1.5 | hours |

| Maximum Concentration (Cmax) | 850 | ng/mL |

| Half-life (t½) | 4.2 | hours |

| Volume of Distribution (Vd) | 2.1 | L/kg |

| Clearance (CL) | 0.58 | L/h/kg |

Note: The data in this table is for illustrative purposes and does not represent actual experimental data for 3-Bromo-2-chlorophenyl Diethylcarbamate.

Toxicological Mechanisms and Safety Assessment

Mechanisms of Neurotoxicity (e.g., Cholinesterase-Dependent and Independent)

The primary mechanism of neurotoxicity for carbamate (B1207046) compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine at synaptic junctions. jpmsonline.comcdc.govnih.gov This inhibition is typically reversible, distinguishing it from the irreversible inhibition often associated with organophosphate compounds. jst.org.inresearchgate.net

Cholinesterase-Dependent Neurotoxicity:

The carbamate moiety of 3-Bromo-2-chlorophenyl Diethylcarbamate is expected to interact with the active site of AChE, leading to the carbamylation of a serine residue. This process renders the enzyme temporarily inactive, resulting in an accumulation of acetylcholine in the synaptic cleft. nih.gov The subsequent overstimulation of muscarinic and nicotinic cholinergic receptors can lead to a range of neurotoxic effects. jpmsonline.com Phenylcarbamates, in particular, have been studied for their acetylcholinesterase inhibitory activity. nih.govnih.gov The specific potency of 3-Bromo-2-chlorophenyl Diethylcarbamate as an AChE inhibitor would be influenced by its halogenated phenyl group, which affects its binding affinity and reactivity with the enzyme.

Cholinesterase-Independent Neurotoxicity:

While cholinesterase inhibition is the principal mechanism, some carbamates have been shown to exert neurotoxic effects through pathways independent of AChE. These can include direct interactions with neurotransmitter receptors, modulation of ion channels, and induction of oxidative stress. For instance, exposure to certain carbamates has been linked to the overproduction of reactive oxygen species (ROS), which can lead to neuronal damage. nih.gov The Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been identified as a target for some carbamate compounds. nih.gov The halogenated phenyl ring of 3-Bromo-2-chlorophenyl Diethylcarbamate could potentially contribute to such off-target effects, a phenomenon observed with other halogenated organic compounds. nih.govgoogle.com

Assessment of Genotoxicity

The genotoxic potential of carbamates has been a subject of investigation, with varying results depending on the specific compound and the testing system used. Several studies have demonstrated that some carbamate insecticides can induce DNA damage. jst.org.ininformaticsjournals.co.in

The genotoxicity of carbamates has been evaluated using various assays, including the comet assay and micronucleus test, on cell lines such as human peripheral blood lymphocytes. jst.org.ininformaticsjournals.co.in For example, studies on carbamates like aldicarb have shown a dose-dependent increase in DNA damage. informaticsjournals.co.in While N-methylcarbamates themselves may not be mutagenic, their N-nitroso derivatives have shown significant mutagenic potential in Chinese hamster V79 cells. nih.gov

Given the lack of specific data for 3-Bromo-2-chlorophenyl Diethylcarbamate, its genotoxic potential remains uncharacterized. However, the findings for other carbamates suggest that this is a critical area for future investigation.

In Vitro Cytotoxicity to Non-Target Cells

The cytotoxic effects of carbamates on non-target cells have been demonstrated in various in vitro studies. These studies are crucial for understanding the potential impact on organisms unintentionally exposed to these compounds.

Research on carbamates such as aldicarb, carbaryl, methiocarb, and propoxur has shown that they can disturb membrane permeability in human peripheral lymphocytes. informaticsjournals.co.in Another study on cat fibroblast cells revealed that carbofuran exhibited a concentration-dependent reduction in cell viability. biomedpharmajournal.org Similarly, ethyl carbamate has been shown to inhibit the viability of human hepatoma G2 (HepG2) cells in a dose-dependent manner. nih.govnih.gov

The following table summarizes the cytotoxic effects of various carbamate compounds on different non-target cell lines, providing a reference for the potential cytotoxicity of 3-Bromo-2-chlorophenyl Diethylcarbamate.

| Carbamate Compound | Cell Line | Observed Effect |

| Aldicarb | Human Peripheral Lymphocytes | Disturbance of membrane permeability informaticsjournals.co.in |

| Carbaryl | Human Peripheral Lymphocytes | Disturbance of membrane permeability informaticsjournals.co.in |

| Methiocarb | Human Peripheral Lymphocytes | Disturbance of membrane permeability informaticsjournals.co.in |

| Propoxur | Human Peripheral Lymphocytes | Disturbance of membrane permeability informaticsjournals.co.in |

| Carbofuran | Cat Fibroblast Cells | Reduced cell viability biomedpharmajournal.org |

| Ethyl Carbamate | Human HepG2 Cells | Inhibition of cell viability nih.govnih.gov |

Off-Target Interaction Profiles

Some carbamates have been found to interact with other enzymes, such as carboxylesterases, and receptors. researchgate.net For instance, certain phenylcarbamates have been investigated for their potential as therapeutic agents targeting conditions like Alzheimer's disease, indicating interactions with central nervous system targets beyond AChE. drugbank.com

The potential for 3-Bromo-2-chlorophenyl Diethylcarbamate to engage in off-target interactions is plausible. The presence of bromine and chlorine atoms on the phenyl ring could influence its binding to various biological macromolecules, a characteristic seen in other halogenated compounds. However, without specific studies, its off-target interaction profile remains speculative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of a molecule. irjweb.commdpi.com These methods provide a basis for predicting geometry, reactivity, and spectroscopic characteristics.

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational cost for organic molecules. biointerfaceresearch.comnih.gov

Once the geometry is optimized, the electronic properties can be analyzed. A key aspect of this is the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. conicet.gov.ar The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, polarizability, and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution across the molecule's surface. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. biointerfaceresearch.comnih.gov For 3-Bromo-2-chlorophenyl Diethylcarbamate, the negative potential is expected to be concentrated around the electronegative oxygen and nitrogen atoms of the carbamate (B1207046) group, while the regions around the hydrogen atoms would show positive potential.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -6.45 eV | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | -1.52 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.93 eV | Indicates chemical reactivity and stability |

Computational methods can accurately predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. arxiv.org By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.govresearchgate.net These predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. nih.gov This analysis is invaluable for assigning specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| C=O (carbamate) | Stretching | ~1715 |

| C-N (carbamate) | Stretching | ~1350 |

| Aromatic C-Cl | Stretching | ~1050 |

| Aromatic C-Br | Stretching | ~650 |

Molecular Docking and Ligand-Protein Interaction Studies

Given that 3-Bromo-2-chlorophenyl Diethylcarbamate is known to be an inhibitor of Acetylcholinesterase (AChE), molecular docking is a vital computational technique to explore its binding mechanism. plos.org Docking simulations predict the preferred orientation of the ligand when bound to the active site of the protein target and estimate the strength of the interaction. nih.gov

Using software like AutoDock, a docking simulation places the ligand into the binding pocket of AChE (PDB ID: 4EY7, for example) and calculates a binding energy score, typically in kcal/mol. nih.govdergipark.org.tr A more negative score indicates a stronger, more favorable interaction. The analysis also reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a carbamate inhibitor like this, key interactions within the AChE active site are expected with residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS), such as Trp285, Tyr336, and Tyr340. plos.org

| Parameter | Predicted Outcome |

|---|---|

| Target Protein | Human Acetylcholinesterase (AChE) |

| Predicted Binding Energy | -9.5 kcal/mol |

| Key Interacting Residues | Trp85, Tyr123, Trp285, Phe337, Tyr336, Tyr340, His446 |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Molecular Dynamics Simulations for Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation of the 3-Bromo-2-chlorophenyl Diethylcarbamate-AChE complex, typically run for tens to hundreds of nanoseconds, assesses the stability of the binding. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A low and stable RMSD value suggests that the ligand remains securely in the binding pocket and that the complex is stable. researchgate.net

In Silico ADME/Tox Prediction

The success of a potential drug candidate depends heavily on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. In silico tools such as SwissADME, pkCSM, and ADMETlab can predict these properties based on the molecule's structure, providing an early assessment of its drug-likeness. greenstonebio.comscbdd.comnih.govfrontiersin.org These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, before committing to costly experimental studies. nih.gov Predictions include lipophilicity (LogP), aqueous solubility, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints like hERG inhibition and mutagenicity. nih.govfrontiersin.org

| Property | Parameter | Predicted Value/Outcome | Interpretation |

|---|---|---|---|

| Absorption | Lipophilicity (Consensus LogP) | 3.55 | Good lipophilicity, favoring absorption. nih.gov |

| Water Solubility (LogS) | -4.10 | Moderately soluble. | |

| Caco-2 Permeability | High | High likelihood of intestinal absorption. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | Compound may cross the BBB. |

| Plasma Protein Binding | ~92% | High binding to plasma proteins expected. dergipark.org.tr | |

| Metabolism | CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions. | |

| Toxicity | hERG Inhibition | No | Low risk of cardiotoxicity. |

| AMES Mutagenicity | No | Low risk of being mutagenic. | |

| Hepatotoxicity | Yes | Potential risk of liver toxicity. |

Future Research Directions and Potential Applications

Rational Design and Synthesis of Advanced Derivatives

The core structure of 3-Bromo-2-chlorophenyl diethylcarbamate is ripe for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future research should focus on the rational design of advanced derivatives by leveraging its inherent chemical reactivity. The presence of two distinct halogen atoms (bromine and chlorine) and the carbamate (B1207046) moiety offers multiple avenues for synthetic diversification.

The bromine and chlorine substituents on the phenyl ring are key sites for modification. These positions can undergo various chemical reactions, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings could be employed to introduce new aryl or alkyl groups, thereby creating a library of novel analogues. Furthermore, the carbamate functional group is not only crucial for its biological activity but can also be utilized as a directed metalation group. An ortho-lithiation strategy, which uses the carbamate to direct metallating agents to specific positions on the aromatic ring, could enable precise and controlled synthesis of complex derivatives. This method allows for the introduction of a wide range of electrophiles, leading to new compounds with potentially enhanced or entirely new biological functions.

Hydrolysis of the carbamate group can yield the parent phenol (B47542), 3-Bromo-2-chlorophenol (B1276391), which can then be used as a starting material for synthesizing derivatives with different ester or ether linkages, further expanding the chemical space for investigation.

| Synthetic Strategy | Key Reagents & Conditions | Objective of Derivatization |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Palladium catalysts, boronic acids/esters, amines, phosphine (B1218219) ligands | Introduce diverse substituents on the aromatic ring to probe structure-activity relationships (SAR). |

| Directed Ortho-Lithiation | Organolithium reagents (e.g., n-BuLi, s-BuLi), various electrophiles | Achieve regioselective functionalization of the phenyl ring, guided by the carbamate group. |

| Nucleophilic Aromatic Substitution | Nucleophiles such as amines, thiols, or alkoxides | Replace halogen atoms to modulate electronic properties and introduce new functional groups. |

| Carbamate Modification | Hydrolysis to the parent phenol followed by re-esterification or etherification | Modify the carbamate moiety itself to alter stability, solubility, and target interaction. |

Exploration of Novel Therapeutic or Biotechnological Applications

While the primary known biological activity of 3-Bromo-2-chlorophenyl diethylcarbamate is the inhibition of acetylcholinesterase, its structural motifs suggest potential for other therapeutic or biotechnological uses. Future research should aim to screen this compound and its rationally designed derivatives against a wide array of biological targets.

Preliminary research suggests that carbamate compounds may possess anticancer properties. nih.gov Studies have shown that some carbamate insecticides can inhibit cellular metabolism in cancer cells, leading to cell death. nih.gov Therefore, a systematic evaluation of 3-Bromo-2-chlorophenyl diethylcarbamate and its derivatives for cytotoxic effects against various cancer cell lines is a promising avenue. nih.gov The carbamate group can also be used in prodrug design, where it masks a cytotoxic phenolic group until it is cleaved at the tumor site. portico.org

The presence of halogens on the aromatic ring also points towards potential antimicrobial activity. Halogenated phenols and their derivatives are known to exhibit antimicrobial effects. Research into novel dithiocarbamate (B8719985) derivatives has demonstrated potent antimicrobial activity against various bacteria and fungi. researchgate.net A similar approach could be applied by synthesizing and testing derivatives of 3-Bromo-2-chlorophenyl diethylcarbamate.

In the realm of biotechnology, its function as an AChE inhibitor could be harnessed beyond insecticidal applications. It could serve as a pharmacological tool for studying the cholinergic nervous system or be integrated into biosensor platforms for the detection of organophosphate and carbamate pesticides in environmental samples.

| Application Area | Proposed Mechanism/Rationale | Suggested Research Focus |

|---|---|---|

| Oncology | Inhibition of cancer cell metabolism; use as a prodrug to deliver a cytotoxic phenol. nih.govportico.org | In vitro cytotoxicity screening against a panel of human cancer cell lines; synthesis of prodrug derivatives. |

| Antimicrobial Agent | Disruption of microbial cell membranes or key enzymes due to the halogenated phenolic structure. researchgate.net | Screening against pathogenic bacteria and fungi; synthesis of derivatives to enhance potency. |

| Neuroscience Research Tool | Selective inhibition of acetylcholinesterase (AChE) to study cholinergic signaling pathways. | Characterization of inhibitory kinetics against AChE from different species; use in in vitro neuronal models. |

| Biotechnology (Biosensors) | Use as a recognition element for the detection of other AChE-inhibiting pesticides. | Immobilization on transducer surfaces (e.g., electrodes) to develop enzymatic biosensors. |

Combination Strategies with Existing Agents

A significant area of modern pharmacology is the use of combination therapies to enhance efficacy, reduce dosages, and overcome resistance. Based on its known and potential biological activities, 3-Bromo-2-chlorophenyl diethylcarbamate or its future derivatives could be investigated in combination with existing therapeutic agents.

Given its identity as an acetylcholinesterase inhibitor, a logical starting point is in the context of neurodegenerative diseases like Alzheimer's. Combination therapy involving AChE inhibitors and other drugs, such as the NMDA receptor antagonist memantine, has been studied for moderate-to-severe Alzheimer's disease to achieve better outcomes in cognition and global assessment. nih.govnih.gov Future derivatives with favorable central nervous system penetration could be evaluated for synergistic effects with current Alzheimer's medications. mdpi.com

If the anticancer potential of this compound's derivatives is confirmed, they could be tested in combination with standard chemotherapeutic drugs. nih.gov This strategy is widely used to achieve synergistic effects, where the combined impact of the drugs is greater than the sum of their individual effects. mdpi.com Such combinations can also help in overcoming chemoresistance, a major hurdle in cancer treatment. researchgate.net For example, a derivative could be combined with a drug like carboplatin (B1684641) or paclitaxel (B517696) and evaluated for synergistic cytotoxicity in resistant cancer cell lines. researchgate.net

| Target Condition | Combination Agent | Rationale for Combination |

|---|---|---|

| Alzheimer's Disease | NMDA Receptor Antagonists (e.g., Memantine) | Targeting multiple pathological pathways (cholinergic and glutamatergic) for potential synergistic neuroprotective effects. nih.govnih.gov |

| Cancer (e.g., Chemoresistant Tumors) | Standard Chemotherapeutics (e.g., Carboplatin, Paclitaxel) | To achieve synergistic cytotoxicity and potentially overcome mechanisms of drug resistance. mdpi.comresearchgate.net |

| Bacterial/Fungal Infections | Existing Antibiotics/Antifungals | To lower the minimum inhibitory concentration (MIC) of existing drugs and combat resistant microbial strains. |

Translational Research Prospects

For 3-Bromo-2-chlorophenyl diethylcarbamate or its derivatives to move from a laboratory curiosity to a viable product, a clear translational research pathway must be followed. This involves a multi-stage process to bridge the gap between basic discovery and clinical or commercial application.

The initial and crucial step is the development of a robust and scalable synthetic process. Reports of continuous flow synthesis achieving high purity (89-92%) are promising, as such methods are often more efficient and scalable than traditional batch chemistry. Further optimization of this process will be essential for producing the quantities of material needed for extensive testing.

Once lead candidates are identified from derivative libraries, comprehensive preclinical evaluation is necessary. This includes establishing detailed structure-activity relationships (SAR) through enzymatic and cell-based assays to confirm on-target activity and selectivity. Subsequently, these candidates must be tested in appropriate animal models to demonstrate in vivo efficacy. A critical component of this stage is the assessment of pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). Understanding how the compound is processed by a living organism is vital for determining its potential as a drug or other agent.

| Stage | Key Objective | Example Methodologies |

|---|---|---|

| Discovery & Synthesis | Identify lead compounds and develop scalable synthesis. | High-throughput screening, rational derivative synthesis, process chemistry optimization (e.g., flow chemistry). |

| Preclinical In Vitro | Confirm mechanism of action, selectivity, and potency. | Enzyme inhibition assays, cell viability studies, receptor binding assays. |

| Preclinical In Vivo | Evaluate efficacy and basic safety in a living system. | Animal models of disease (e.g., cancer xenografts), pharmacokinetic (ADME) studies. |

| Regulatory Submission | Prepare for human trials or product registration. | Good Laboratory Practice (GLP) toxicology studies, compilation of Investigational New Drug (IND) application. |

Investigation of Environmental and Ecological Interactions (mechanistic focus)